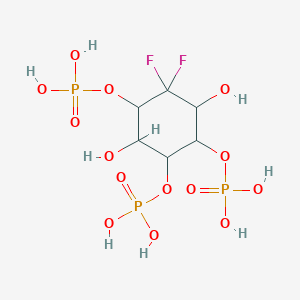
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a fluorinated analogue of inositol 1,4,5-trisphosphate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves multiple steps. One of the key steps includes the preparation of the (—)-camphanate ester of DL-3,6-di-O-benzyl-2-deoxy-2,2-difluoro-4,5-O-isopropylidene-myo-inositol. This intermediate facilitates the chromatographic separation of diastereoisomers. The absolute configuration of the diastereoisomeric camphanate of the protected D-myo-inositol derivative is determined by single-crystal X-ray crystallography. The separated diastereoisomers, after removal of camphanate and isopropylidene moieties, are used to synthesize both the D- and L-enantiomer of 2-deoxy-2,2-difluoro-myo-inositol 1,4,5-trisphosphate .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including substitution reactions due to the presence of fluorine atoms. These reactions can be used to modify the compound for different research purposes.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include benzoyl chloride and 2-deoxy-2,2-difluoro-D-threo-pentonic acid γ-lactone .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate involves the use of benzoyl chloride .
Wissenschaftliche Forschungsanwendungen
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is primarily used in scientific research to study inositol phosphate metabolism and cellular signaling pathways. It has been used to identify potent small molecule 3-kinase inhibitors and to investigate the interactions with myo-inositol 1,4,5-trisphosphate binding proteins . This compound is also valuable in the study of calcium ion release from internal stores within cells, which is crucial for various cellular processes .
Wirkmechanismus
The mechanism of action of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with inositol 1,4,5-trisphosphate receptors. Upon binding, it induces the release of calcium ions from the endoplasmic reticulum into the cytoplasm. These calcium ions then activate various downstream signaling pathways, including the activation of B kinase or calmodulin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1-Deoxy-1-fluoro-scyllo-inositol
- 2-Deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate
- 2-Deoxy-2,2-difluoro-myo-inositol
Uniqueness: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties and biological activity compared to other inositol phosphates. This makes it a valuable tool for studying specific aspects of inositol phosphate metabolism and cellular signaling .
Eigenschaften
CAS-Nummer |
132488-75-6 |
|---|---|
Molekularformel |
C6H13F2O14P3 |
Molekulargewicht |
440.08 g/mol |
IUPAC-Name |
(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19) |
InChI-Schlüssel |
JEHSVQICCQDKLQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonyme |
2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate 2,2-F-IP3 DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















